Cas no 1105194-99-7 ({2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide)

1105194-99-7 structure
Nome do Produto:{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide
N.o CAS:1105194-99-7
MF:C16H15N3S
MW:281.375401735306
MDL:MFCD16653053
CID:5166650
PubChem ID:33678737
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Propriedades químicas e físicas
Nomes e Identificadores
-
- Carbamimidothioic acid, 2-(4-methylphenyl)-1H-indol-3-yl ester
- {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide
-
- MDL: MFCD16653053
- Inchi: 1S/C16H15N3S/c1-10-6-8-11(9-7-10)14-15(20-16(17)18)12-4-2-3-5-13(12)19-14/h2-9,19H,1H3,(H3,17,18)
- Chave InChI: SGSLFKDQGPJOIF-UHFFFAOYSA-N
- SMILES: C(=N)(SC1C2=C(NC=1C1=CC=C(C)C=C1)C=CC=C2)N
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241871-5.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-241871-0.1g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-241871-0.25g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-241871-0.05g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-241871-5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-241871-10g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-241871-0.5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-241871-1.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-241871-10.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-241871-2.5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 2.5g |
$1428.0 | 2024-06-19 |
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Literatura Relacionada
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
1105194-99-7 ({2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide) Produtos relacionados
- 1600155-35-8(tert-butyl N-methyl-N-(2-methylprop-2-en-1-yl)carbamate)
- 1804636-79-0(2-Hydroxy-3-iodo-6-(trifluoromethoxy)pyridine-4-sulfonamide)
- 49759-66-2((2R)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid)
- 41219-16-3(2,3,4-trimethoxybenzylamine)
- 1353969-80-8(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide)
- 1804886-63-2(Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-)
- 1807139-09-8(Ethyl 5-cyano-2-fluoro-4-(trifluoromethoxy)benzoate)
- 1256820-01-5(2-chloro-1-(5-chloro-2-methoxypyridin-4-yl)ethan-1-one)
- 1803895-37-5(Methyl 5-bromo-1H-benzimidazole-4-acetate)
- 5454-06-8(Propanedioic acid,2-(3-phenylpropyl)-)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
